molecular formula C13H8F2O2 B1451045 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 786685-86-7

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1451045
CAS No.: 786685-86-7
M. Wt: 234.2 g/mol
InChI Key: VHYXMXAOCUVYFJ-UHFFFAOYSA-N
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Description

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.

Cellular Effects

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects predominate.

Metabolic Pathways

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The presence of fluorine atoms can influence the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s lipophilicity, influenced by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical effects and therapeutic potential.

Properties

IUPAC Name

2-fluoro-4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXMXAOCUVYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673361
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786685-86-7
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(4-fluorophenyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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